2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14611341
InChI: InChI=1S/C23H21N5O3S2/c1-14-4-3-5-16(10-14)28-19(24)11-20(29)27-23(28)33-13-21(30)26-22-25-18(12-32-22)15-6-8-17(31-2)9-7-15/h3-12H,13,24H2,1-2H3,(H,25,26,30)
SMILES:
Molecular Formula: C23H21N5O3S2
Molecular Weight: 479.6 g/mol

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

CAS No.:

Cat. No.: VC14611341

Molecular Formula: C23H21N5O3S2

Molecular Weight: 479.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide -

Specification

Molecular Formula C23H21N5O3S2
Molecular Weight 479.6 g/mol
IUPAC Name 2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C23H21N5O3S2/c1-14-4-3-5-16(10-14)28-19(24)11-20(29)27-23(28)33-13-21(30)26-22-25-18(12-32-22)15-6-8-17(31-2)9-7-15/h3-12H,13,24H2,1-2H3,(H,25,26,30)
Standard InChI Key XLLWRXJWNVONJL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC)N

Introduction

The compound 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic molecule that integrates elements of thiazole and pyrimidine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of pharmaceuticals where similar structures have shown promise as therapeutic agents.

Synthesis

The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide likely involves multi-step organic reactions. These may include:

  • Formation of the pyrimidinyl sulfanyl intermediate.

  • Coupling with a thiazole derivative under controlled conditions.

  • Use of specific catalysts, solvents, and temperature control to optimize yield and purity.

Potential Biological Activities

Compounds with similar structures have shown promise in medicinal chemistry, particularly in targeting specific biological pathways. The presence of pyrimidine and thiazole rings suggests potential applications in drug design, possibly as enzyme inhibitors or receptor modulators.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamideC19H22N4O3SApproximately 366.44Pyrimidine, Acetamide, Sulfamoyl
N-(3-aminophenyl)-2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamideC13H14N4O2S290.34086Pyrimidine, Acetamide
METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATEC21H20N4O4S424.48Pyrimidinyl Sulfanyl, Benzoate Ester

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